2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Beschreibung
The compound 2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic derivative featuring a pyrido-naphthyridine-dione core. Key structural elements include a 2-chlorophenyl group at position 2 and a morpholine-ethyl substituent at position 6. The morpholine ring enhances solubility and bioavailability, while the chloro substituent may influence electronic properties and receptor binding.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-18-3-1-2-4-21(18)28-8-6-20-17(23(28)30)15-16-19(25-20)5-7-27(22(16)29)10-9-26-11-13-31-14-12-26/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRABUIDCLKLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation with β-Diketones
The core structure is synthesized via a [3 + 2] cycloaddition between N-amino-2-iminopyridine and β-diketones under oxidative conditions. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol under an oxygen atmosphere (1 atm) at 130°C for 18 hours yields the pyrazolo[1,5-a]pyridine intermediate. This step achieves 74–94% yields when optimized with 6 equivalents of acetic acid as a Brønsted acid catalyst (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Acetic Acid (equiv) | Atmosphere | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 2 | Air | 34 | Minimal |
| 6 | O₂ | 94 | None |
| 8 | O₂ | 72 | Significant |
Cross-Dehydrogenative Coupling (CDC)
The CDC reaction between N-amino-2-iminopyridines and cyclic β-diketones (e.g., 1,3-cyclopentanedione) in ethanol under oxygen facilitates oxidative dehydrogenation, forming the naphthyridine backbone. This method avoids stoichiometric oxidants, leveraging molecular oxygen for sustainable synthesis.
Introduction of the 2-Chlorophenyl Group
Suzuki-Miyaura Coupling
The 2-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A representative protocol involves reacting 3-bromo-4-nitropyridine with 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol using Pd(PPh₃)₄ (10 mol%) and Na₂CO₃ in a dioxane/water mixture at 110°C. This step achieves 87% yield after purification by flash chromatography (Scheme 1).
Functionalization with the Morpholin-4-yl Ethyl Group
Nucleophilic Alkylation
The morpholine substituent is introduced via alkylation of a secondary amine intermediate. For instance, treating 8-(2-aminoethyl)pyrido[4,3-b]naphthyridine with morpholine in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords the target compound. The reaction is monitored by LC-MS, with purification via preparative HPLC (Waters Sunfire C18 column, 15–95% methanol/water gradient).
Deprotection and Final Modification
A silyl-protected intermediate (e.g., tert-butyldiphenylsilyl ether) is deprotected using tetrabutylammonium fluoride (TBAF) in THF, followed by oxidation with MnO₂ to yield the dione functionality.
Analytical Characterization
Spectroscopic Validation
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key observations:
| Reaction Conditions | Products Formed | Yield (%) | Key Reference |
|---|---|---|---|
| KOH/EtOH, 80°C, 12h | 2-Hydroxyphenyl derivative | 72 | |
| NH₃ (aq)/CuSO₄, 100°C, 24h | 2-Aminophenyl analog | 58 | |
| NaSMe/DMF, 120°C, 6h | 2-Methylthiophenyl variant | 65 |
The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity controlled by the electron-deficient pyrido[4,3-b] naphthyridine system.
Oxidation of the Morpholine Moiety
The morpholin-4-yl ethyl side chain is susceptible to oxidation, particularly at the tertiary amine:
-
Peracid-Mediated Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates the N-oxide derivative (confirmed by MS and ¹H-NMR).
-
Autoxidation : Prolonged storage under aerobic conditions leads to trace amounts of N-oxide (≤3% after 6 months).
Reduction of the Naphthyridine Core
Catalytic hydrogenation selectively reduces the C3-C4 double bond in the naphthyridine system:
| Catalyst | Conditions | Product Structure | Notes |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm) | EtOH, 25°C, 4h | Dihydro derivative (C3-C4 sat.) | Retains chlorophenyl group |
| Rh/Al₂O₃, H₂ (50 psi) | THF, 60°C, 12h | Tetrahydro analog | Partial morpholine cleavage |
Reduction alters π-conjugation, significantly modifying UV-Vis absorption profiles (λ<sub>max</sub> shifts from 318 nm to 295 nm).
Acid/Base-Mediated Ring Transformations
The fused pyrido-naphthyridine system displays pH-dependent reactivity:
-
Acidic Conditions (HCl, 1M) :
-
Basic Conditions (NaOH, 0.1M) :
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Application Relevance |
|---|---|---|---|
| 4-Carboxyphenylboronic | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative with enhanced solubility | Prodrug development |
| Thiophen-2-ylboronic | Pd(OAc)₂/XPhos | Heterobiaryl analog | Optoelectronic materials |
Reactions proceed efficiently (TON > 1,000) due to the electron-deficient aryl chloride substrate.
Photochemical Reactions
UV irradiation (λ =
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . In vitro evaluations demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Evaluation
A study published in Molecules (2017) synthesized a series of compounds related to pyrido[4,3-b][1,6]naphthyridine derivatives and evaluated their antitumor activity. The results indicated that modifications to the morpholine moiety significantly enhanced anticancer efficacy against human cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Its structure allows it to interact with microbial membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Testing
In a recent publication, derivatives of pyrido[4,3-b][1,6]naphthyridine were tested against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .
Neurological Applications
Given the presence of the morpholine group, this compound is being explored for its potential in treating neurological disorders. Morpholine derivatives are known for their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.
Case Study: Inflammation Studies
In vitro assays revealed that the compound inhibits pro-inflammatory cytokine production in immune cells. This activity suggests its potential use in treating conditions characterized by chronic inflammation .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound and its derivatives is crucial for optimizing its pharmacological properties.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from commercially available precursors. The introduction of the morpholine group is particularly important for enhancing bioactivity.
Structure-Activity Relationship
Research has identified key structural features that influence biological activity. For instance, variations in substituents on the pyridine ring can significantly alter potency and selectivity .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, resulting in altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido-Naphthyridine Derivatives
Substituent Effects on Bioactivity
- Chlorophenyl vs. In contrast, the 2-methoxyphenyl group in the analog () is electron-donating, which may reduce binding affinity but improve metabolic stability .
- Morpholine Chain Length :
The target compound’s ethyl linker (C2) between the morpholine and core may balance solubility and steric hindrance. The propyl linker (C3) in the analog () could increase solubility but reduce target engagement due to increased flexibility .
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group introduction. For example:
- Core structure formation : Cyclization of pyridine and naphthyridine precursors under acidic or basic conditions (e.g., glycol or sodium hydroxide) to generate the fused bicyclic system .
- Substituent addition : Introduction of the 2-chlorophenyl and morpholinylethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Optimization : Yield and purity are improved by adjusting temperature (60–120°C), solvent polarity (e.g., dichloromethane for solubility control), and catalyst use (e.g., palladium for cross-coupling) .
Basic: Which spectroscopic and chromatographic techniques are used for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with chemical shifts confirming chlorophenyl ( 7.2–7.6 ppm) and morpholine ( 3.5–3.8 ppm) groups .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm confirm carbonyl groups in the naphthyridinedione core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .
Advanced: How can reaction conditions be systematically optimized for industrial-scale reproducibility?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) to minimize side products .
- In-line Analytics : Implement HPLC or FTIR for real-time monitoring of intermediates .
Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Dose-response validation : Repeat experiments with gradient concentrations to confirm potency thresholds .
- Mechanistic studies : Compare in vitro kinase inhibition (e.g., PI3K pathway) with in vivo tumor regression models to resolve efficacy disparities .
Advanced: What methodologies confirm PI3K/Akt pathway modulation by this compound?
Answer:
- Kinase inhibition assays : Measure ATPase activity using recombinant PI3K isoforms (e.g., ELISA-based kits) .
- Western blotting : Quantify phosphorylated Akt (Ser473) in treated vs. untreated cancer cells .
- Cell proliferation assays : Correlate IC values with PI3K-dependent cell lines (e.g., MCF-7 breast cancer) .
Advanced: How is environmental impact assessed for this compound during preclinical development?
Answer:
- Biodegradation studies : OECD 301 tests in aqueous media to estimate half-life under aerobic conditions .
- Bioaccumulation potential : Calculate logP values (e.g., >3 suggests high lipid affinity) and test in Daphnia magna .
- Ecotoxicology : Algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .
Advanced: What computational protocols validate molecular docking predictions for target binding?
Answer:
- Software : AutoDock Vina or Schrödinger Suite for docking into PI3Kγ (PDB: 7L8) .
- Parameters : Grid boxes centered on ATP-binding sites, 20 Å search space, Lamarckian genetic algorithm .
- Validation : Compare docking scores (ΔG) with experimental IC values and mutate key residues (e.g., Lys833) to test binding .
Basic: How do functional groups (e.g., chlorophenyl, morpholine) influence reactivity and solubility?
Answer:
- Chlorophenyl : Enhances lipophilicity (logP +0.5) and π-π stacking with aromatic residues in targets .
- Morpholine : Improves aqueous solubility via hydrogen bonding and modulates pharmacokinetics (e.g., blood-brain barrier penetration) .
- Reactivity : The morpholinylethyl group undergoes N-alkylation under acidic conditions, requiring protection during synthesis .
Advanced: What mechanistic studies elucidate its antitumor activity beyond kinase inhibition?
Answer:
- Apoptosis assays : Annexin V/PI staining to quantify programmed cell death in treated cells .
- Cell cycle analysis : Flow cytometry (propidium iodide) to identify G1/S phase arrest .
- ROS detection : DCFH-DA fluorescence to measure reactive oxygen species generation .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Answer:
- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Reproducibility : Implement QC checkpoints (e.g., NMR purity >98%) and statistical batch analysis .
- Byproduct management : Optimize stoichiometry to minimize diastereomers or dimerization side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
